9-PHENYL-9H-FLUORENE

Description

The exact mass of the compound 9H-Fluorene, 9-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-phenyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQCOVBALALRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229369 | |

| Record name | 9H-Fluorene, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789-24-2 | |

| Record name | 9H-Fluorene, 9-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylfluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-PHENYL-9H-FLUORENE chemical structure and properties

An In-depth Technical Guide to 9-Phenyl-9H-Fluorene

Introduction

This compound is a polycyclic aromatic hydrocarbon characterized by a fluorene backbone with a phenyl group substituted at the 9-position. This substitution imparts significant steric hindrance and unique electronic properties, making it a valuable building block in several advanced scientific fields. Its rigid, planar fluorene core, combined with the three-dimensional orientation of the phenyl substituent, gives rise to a molecule with high thermal stability and distinct photophysical characteristics. These attributes have led to its extensive use as a key intermediate in the synthesis of materials for organic electronics, particularly for Organic Light Emitting Diodes (OLEDs), as well as in the development of high-performance polymers and novel pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identification

The foundational structure of this compound consists of two benzene rings fused to a central five-membered ring, with a phenyl group attached to the methylene bridge. This structure results in significant steric hindrance and electronic conjugation, which are key to its chemical reactivity and physical properties.[4]

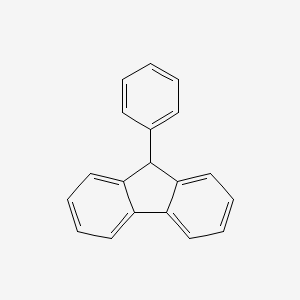

Molecular Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 9-Phenylfluorene | [5][6][7] |

| CAS Number | 789-24-2 | [5][6][7][8] |

| Molecular Formula | C₁₉H₁₄ | [5][6][8] |

| Molecular Weight | 242.31 g/mol | [6][7] |

| Melting Point | 132 °C | [9] |

| Boiling Point | 378.7 °C at 760 mmHg | [6] |

| Density | 1.14 g/cm³ | [6] |

| SMILES | C1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 | [5][8] |

| InChIKey | ZJQCOVBALALRCC-UHFFFAOYSA-N | [5][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and efficient laboratory-scale procedure involves the Friedel-Crafts-type cyclization of (2-biphenylyl)phenylmethanol catalyzed by a Lewis acid such as iron(III) chloride.[9] This intramolecular alkylation reaction proceeds readily at room temperature.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Alkylation [9]

-

Reactant Preparation: In a 5 mL round-bottom flask, dissolve 130 mg (0.5 mmol) of (2-biphenylyl)phenylmethanol in 1 mL of dry nitromethane.

-

Expert Insight: The choice of a dry solvent is critical to prevent the deactivation of the Lewis acid catalyst by water. Nitromethane is an effective solvent for this reaction.

-

-

Catalyst Addition: Add 5 mg (0.025 mmol) of anhydrous iron(III) chloride (FeCl₃) to the solution.

-

Expert Insight: Anhydrous FeCl₃ is a potent Lewis acid that facilitates the formation of a carbocation intermediate, which is necessary for the subsequent intramolecular electrophilic aromatic substitution.

-

-

Reaction: Stir the resulting solution at room temperature for 5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, evaporate the solvent in vacuo.

-

Purification: Purify the residue by silica gel column chromatography using petroleum ether (boiling point 60-80 °C) as the eluent.

-

Product Isolation: Evaporation of the solvent from the collected fractions yields this compound as a white solid (116 mg, 96% yield).

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.84 (d, J = 7.6 Hz, 2H), 7.42 (t, J = 7.29 Hz, 2H), 7.25-7.36 (s, 7H), 7.11-7.12 (m, 2H), 5.08 (s, 1H) ppm. | [9] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 147.8, 141.6, 141.0, 128.7, 128.3, 127.3, 126.8, 125.3, 119.8, 54.4 ppm. | [9] |

| Mass Spectrometry | Molecular Weight: 242.31 g/mol | [6][7] |

| Infrared (IR) Spectroscopy | ATR-IR spectra are available from sources such as Aldrich. | [5] |

-

Expert Insight: In the ¹H NMR spectrum, the singlet at 5.08 ppm is characteristic of the proton at the 9-position. The complexity of the aromatic region (7.11-7.84 ppm) is due to the presence of both the fluorenyl and phenyl protons. The ¹³C NMR spectrum confirms the presence of the various aromatic carbons and the single aliphatic carbon at 54.4 ppm, corresponding to the C9 position.

Applications in Research and Development

The unique structural and electronic properties of this compound and its derivatives make them highly valuable in several areas of research and development.

a) Materials Science and Organic Electronics:

Fluorene-based compounds are widely investigated for their applications in organic electronic materials due to their high fluorescence quantum yields and thermal stability.[2][10] this compound serves as a crucial building block for:

-

Organic Light Emitting Diodes (OLEDs): Derivatives of this compound are used in the synthesis of advanced OLED materials, contributing to the development of brighter, more efficient, and longer-lasting displays.[1][11] The fluorene core provides a blue-emitting chromophore, and substitution at the 9-position with groups like phenyl allows for tuning of the electronic properties and improvement of the material's morphological stability.[12]

-

High-Performance Polymers: It is a key intermediate in the synthesis of high-strength, flexible, and transparent polyimides.[1]

-

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): The versatility of fluorene derivatives extends to their use in OPVs and OFETs, where their electronic properties can be tailored for efficient charge transport.[2][11]

b) Drug Development and Medicinal Chemistry:

Fluorene derivatives have demonstrated a range of pharmacological activities, making them an important scaffold in drug discovery.[2] Their biological activities include:

-

Anti-tumor Agents

-

Anti-inflammatory Agents

-

Antibacterial Agents

The lipophilic nature of the this compound core can be exploited to improve the bioavailability of drug candidates. Furthermore, the 9-position can be functionalized to introduce pharmacophores or to create prodrugs.[13]

c) Chemical Synthesis:

This compound is a versatile intermediate in organic synthesis. The proton at the 9-position is acidic and can be deprotonated to form a nucleophile, allowing for further functionalization at this position.[10] For example, it can be brominated with N-bromosuccinimide to produce 9-bromo-9-phenylfluorene, a useful reagent for introducing the 9-phenylfluorenyl group into other molecules.[13]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][14]

-

First Aid Measures:

-

Storage: Store in a cool, dry place in a tightly sealed container.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[15]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

This compound is a compound of significant interest due to its unique combination of structural rigidity, thermal stability, and tunable electronic properties. Its role as a fundamental building block in the synthesis of advanced materials for organic electronics and as a versatile intermediate in medicinal chemistry underscores its importance in modern scientific research. This guide has provided a technical overview of its structure, properties, synthesis, and applications, offering valuable insights for researchers and developers working at the forefront of materials science and drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13091, 9H-fluorene, 9-phenyl-. Retrieved from [Link]

-

Molbase. (2025). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]

-

NIST. (n.d.). 9H-Fluorene, 9-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Thieme. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovating with 4-Bromo-9-methyl-9-phenyl-9H-fluorene: Insights from a Chinese Manufacturer. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A 9, 9'- Spirobi[9H- fluorene]-Cored Perylenediimide Derivative and Its Application in Organic Solar Cells as Non-Fullerene Acceptor. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound-9-carboxylic acid (18554-43-3) for sale [vulcanchem.com]

- 5. 9H-fluorene, 9-phenyl- | C19H14 | CID 13091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 9H-Fluorene, 9-phenyl- [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 9-PHENYLFLUORENE synthesis - chemicalbook [chemicalbook.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. aksci.com [aksci.com]

- 15. geneseo.edu [geneseo.edu]

An In-depth Technical Guide to the Synthesis of 9-Phenyl-9H-fluorene from Fluorenone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 9-phenyl-9H-fluorene, a molecule of significant interest in medicinal chemistry and materials science. The primary synthetic route detailed herein involves a two-step process commencing with the Grignard reaction of fluorenone with phenylmagnesium bromide to yield the intermediate, 9-phenyl-9H-fluoren-9-ol. This is followed by the reduction of the tertiary alcohol to the target compound, this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, detailed experimental protocols, and a discussion of the significance and applications of the synthesized compound.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety is a privileged structural motif in the realms of drug discovery and materials science.[1][2] Its rigid, planar, and electron-rich nature imparts unique photophysical and biological properties to molecules containing this scaffold.[3][4] Fluorene derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties, making them attractive candidates for therapeutic agent development.[3][5] In materials science, the high fluorescence quantum yield and thermal stability of fluorene-based compounds have led to their extensive use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.[3]

This compound, the subject of this guide, serves as a crucial building block for the synthesis of more complex functionalized fluorene derivatives. The introduction of a phenyl group at the C9 position significantly influences the steric and electronic properties of the fluorene core, offering a versatile handle for further chemical modifications.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from fluorenone is efficiently achieved through a two-step synthetic sequence:

-

Step 1: Nucleophilic Addition via Grignard Reaction. The carbonyl group of fluorenone is subjected to a nucleophilic attack by a phenyl Grignard reagent (phenylmagnesium bromide) to form the tertiary alcohol, 9-phenyl-9H-fluoren-9-ol.

-

Step 2: Reduction of the Tertiary Alcohol. The hydroxyl group of 9-phenyl-9H-fluoren-9-ol is subsequently removed through a reduction reaction to yield the final product, this compound.

This strategy is depicted in the workflow diagram below:

Caption: Mechanism of the Grignard reaction with fluorenone.

Experimental Considerations:

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents, such as water, to quench the reagent. [6][7]Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used. [8][9]* Initiation of the Grignard Reagent Formation: The reaction between magnesium turnings and bromobenzene to form phenylmagnesium bromide can sometimes be slow to initiate. The addition of a small crystal of iodine can help to activate the magnesium surface. [10]* Temperature Control: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic nature of the Grignard addition and minimize side reactions. [8]

Step 2: Reduction of 9-Phenyl-9H-fluoren-9-ol to this compound

The reduction of the tertiary alcohol intermediate to the final product involves the removal of the hydroxyl group. Several methods can be employed for this transformation.

Common Reduction Methods:

-

Reduction with Hydriodic Acid and Red Phosphorus: This is a classic and effective method for the reduction of benzylic alcohols. Hydriodic acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable carbocation. The iodide ion then acts as a nucleophile to form an intermediate iodo-derivative, which is subsequently reduced by the in-situ generated hydrogen iodide from the reaction of red phosphorus and iodine.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon). The benzylic alcohol is hydrogenolyzed to the corresponding alkane. This method is often cleaner and avoids the use of strong acids.

Choice of Reducing Agent: The selection of the reducing agent depends on the desired reaction conditions and the presence of other functional groups in the molecule. For this specific transformation, both methods are viable. The hydriodic acid/red phosphorus method is robust, while catalytic hydrogenation offers milder reaction conditions.

Detailed Experimental Protocols

Step 1: Synthesis of 9-Phenyl-9H-fluoren-9-ol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Fluorenone | 180.21 | 10.0 g | 0.0555 | Recrystallize from ethanol if necessary. [8] |

| Magnesium Turnings | 24.31 | 1.62 g | 0.0667 | |

| Bromobenzene | 157.01 | 10.4 g (7.0 mL) | 0.0662 | |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | |

| 1 M Hydrochloric Acid | - | ~50 mL | - | For workup |

| Saturated Sodium Bicarbonate | - | ~50 mL | - | For washing |

| Saturated Sodium Chloride | - | ~50 mL | - | For washing |

| Anhydrous Sodium Sulfate | - | - | - | For drying |

Procedure:

-

Preparation of the Grignard Reagent:

-

Place the magnesium turnings in a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of bromobenzene in 30 mL of anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

-

-

Reaction with Fluorenone:

-

Dissolve the fluorenone in 50 mL of anhydrous diethyl ether in a separate flask.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add the fluorenone solution to the Grignard reagent via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two 20 mL portions of diethyl ether.

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 9-phenyl-9H-fluoren-9-ol.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a white to off-white solid.

-

Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 9-Phenyl-9H-fluoren-9-ol | 258.31 | 5.0 g | 0.0194 | From Step 1 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | |

| Hydriodic Acid (57%) | 127.91 | 10 mL | ~0.088 | Corrosive! |

| Red Phosphorus | 30.97 | 1.0 g | 0.0323 | |

| Sodium Bisulfite | - | - | - | For workup |

| Diethyl Ether | - | ~100 mL | - | For extraction |

| Anhydrous Sodium Sulfate | - | - | - | For drying |

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine 9-phenyl-9H-fluoren-9-ol, glacial acetic acid, and red phosphorus.

-

Carefully add the hydriodic acid to the mixture.

-

-

Reduction:

-

Heat the reaction mixture to reflux and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Decolorize the mixture by adding a small amount of sodium bisulfite.

-

Extract the aqueous mixture with three 30 mL portions of diethyl ether.

-

Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield a white crystalline solid. [11]

-

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a characteristic singlet for the proton at the C9 position, along with multiplets for the aromatic protons. [11] * ¹³C NMR will confirm the number of unique carbon environments in the molecule. [11]* Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (242.31 g/mol ). [11]

-

Conclusion

The synthesis of this compound from fluorenone via a Grignard reaction followed by reduction is a reliable and well-established method. This guide has provided a detailed, step-by-step protocol grounded in a thorough understanding of the underlying reaction mechanisms. The successful synthesis of this versatile building block opens the door to the development of novel fluorene-based compounds with potential applications in both medicinal chemistry and materials science.

References

-

Organic Syntheses. 9H-Fluorene, 9-bromo-9-phenyl-. Available at: [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]

-

eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]

-

Wikipedia. Grignard reaction. Available at: [Link]

-

YouTube. Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Available at: [Link]

-

Chemguide. reaction of aldehydes and ketones with grignard reagents. Available at: [Link]

-

Organic Chemistry Portal. Fluorenone synthesis. Available at: [Link]

- Google Patents. KR20140131511A - Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal....

- Google Patents. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129.

-

Green Chemistry (RSC Publishing). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Available at: [Link]

-

University of Missouri–St. Louis. Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9-Fluorenol. Available at: [Link]

-

Jasperse, James. Grignard Reaction. Available at: [Link]

-

ResearchGate. Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Available at: [Link]

-

YouTube. Generation and Reaction of a Grignard Reagent. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis of Novel Fluorene-Based Materials with 9,9-Dimethyl-9H-fluorene. Available at: [Link]

-

Scribd. Grignard Reaction with Phenylmagnesium Bromide. Available at: [Link]

-

University of California, Irvine. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]

-

PubChem. 9H-fluorene, 9-phenyl- | C19H14 | CID 13091. Available at: [Link]

-

PubMed. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Available at: [Link]

-

PubChem. 9-Phenyl-9-fluorenol | C19H14O | CID 141227. Available at: [Link]

-

PubChem. Fluoren-9-ol | C13H10O | CID 74318. Available at: [Link]

-

YouTube. Reduction of 9-Fluorenone. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. nbinno.com [nbinno.com]

- 5. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Grignard reaction - Wikipedia [en.wikipedia.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.iastate.edu [chem.iastate.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. 9-PHENYLFLUORENE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 9-Phenyl-9H-fluorene

This guide provides a comprehensive overview of the spectroscopic data for 9-phenyl-9H-fluorene, a molecule of significant interest in organic synthesis and materials science. The following sections delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous identification and characterization of this compound. The content is tailored for researchers, scientists, and professionals in drug development who require a deep and practical understanding of these analytical techniques.

Introduction: The Structural Elucidation of this compound

This compound is a polycyclic aromatic hydrocarbon featuring a fluorene backbone substituted with a phenyl group at the C9 position. This substitution breaks the planarity of the fluorene system, leading to unique photophysical and electronic properties. Accurate structural confirmation is the cornerstone of any research involving this molecule, and spectroscopic methods provide the necessary tools for this validation. This guide will walk through the expected spectroscopic signatures of this compound and the experimental logic behind acquiring and interpreting the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Mapping the Proton Framework

Expertise & Experience: The Rationale Behind ¹H NMR Analysis

In ¹H NMR, we are primarily concerned with three pieces of information for each proton signal: its chemical shift (δ), which indicates the electronic environment; its integration, which is proportional to the number of protons it represents; and its splitting pattern (multiplicity), which reveals the number of neighboring protons.[1] For a molecule like this compound, the aromatic region of the spectrum (typically 6.5-8.0 ppm) is of paramount importance.[2] The chemical shifts within this region are influenced by the ring current effect of the aromatic systems and the substitution pattern.[2]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A high-quality spectrum is contingent on proper sample preparation and instrument setup.

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound.[3][4]

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3][5] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[3]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[3]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

The final sample height in the tube should be approximately 4-5 cm.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5]

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

"Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.[3]

-

The probe is tuned to the ¹H frequency.[3]

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, relaxation delay). For a sample of this concentration, a sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

-

Data Interpretation and Expected Spectrum

The ¹H NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region. The single proton at the C9 position (the methine proton) is a key diagnostic signal.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| H9 | ~5.5 - 6.0 | Singlet (s) | 1H |

| Aromatic Protons | ~7.0 - 8.0 | Multiplet (m) | 13H |

-

H9 (Methine Proton): This proton is aliphatic but is significantly deshielded due to its proximity to the three aromatic rings. It is expected to appear as a sharp singlet as it has no adjacent protons.

-

Aromatic Protons: The 13 aromatic protons on the fluorenyl and phenyl rings will produce a complex multiplet in the downfield region.[2][6] Due to the molecule's asymmetry, many of these protons are chemically non-equivalent, leading to overlapping signals that can be challenging to resolve and assign without advanced 2D NMR techniques like COSY and HSQC.

Logical Relationship of Proton Environments in this compound

Caption: Correlation between proton types and their expected ¹H NMR signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The Value of ¹³C NMR

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule.[7] Due to the low natural abundance of the ¹³C isotope (~1.1%), carbon-carbon coupling is not observed, and spectra are typically acquired with broadband proton decoupling, resulting in a spectrum of singlets.[8] The chemical shift range for ¹³C is much wider than for ¹H (~0-220 ppm), leading to less signal overlap.[9] Aromatic carbons typically resonate in the 110-150 ppm region.[7][10] The number of signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry; for the asymmetric this compound, we expect to see a signal for each of its 19 unique carbon atoms.[11]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with the key difference being the need for a more concentrated sample or a longer acquisition time.

-

Sample Preparation:

-

Instrumental Analysis:

-

The spectrometer is tuned to the ¹³C frequency.

-

Broadband proton decoupling is applied to simplify the spectrum to singlets and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Due to the lower sensitivity of the ¹³C nucleus and its low natural abundance, a significantly larger number of scans (hundreds to thousands) and a longer relaxation delay are required to obtain a good spectrum.

-

Data Interpretation and Expected Spectrum

The spectrum will show signals for all 19 carbons. Quaternary carbons (those without attached protons) are typically weaker in intensity.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C9 (Methine) | ~50 - 60 |

| Aromatic C-H | ~120 - 130 |

| Aromatic Quaternary C | ~135 - 150 |

-

C9 (Methine Carbon): This sp³-hybridized carbon will be the most upfield signal, clearly separated from the aromatic carbons.

-

Aromatic Carbons: The 18 sp²-hybridized carbons of the aromatic rings will appear in the typical downfield region.[8] The signals can be broadly divided into those for protonated carbons (CH) and quaternary carbons. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (and by inference, quaternary carbons).[12]

Workflow for ¹³C NMR Analysis

Caption: Step-by-step workflow for ¹³C NMR analysis of this compound.

Infrared (IR) Spectroscopy

Expertise & Experience: Identifying Functional Groups by Vibration

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending).[13] The frequency of absorption is characteristic of the specific bonds and functional groups present.[14] For this compound, IR is excellent for confirming the presence of aromatic C-H and C=C bonds and the sp³ C-H bond at the C9 position.[15]

Experimental Protocol: Solid Sample Analysis

As this compound is a solid at room temperature, a common method is the thin solid film technique.[16]

-

Sample Preparation:

-

Dissolve a small amount (~10-20 mg) of the solid in a few drops of a volatile solvent like methylene chloride or acetone.[16]

-

Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[16]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[16] The film should be translucent; if it is opaque, the sample is too concentrated.[16]

-

-

Instrumental Analysis:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Data Interpretation and Expected Spectrum

The IR spectrum will be characterized by several key absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (C9-H) | 3000 - 2850 | Medium to Weak |

| Aromatic C=C Stretch (In-ring) | 1600 - 1450 | Medium, often multiple sharp bands |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

-

C-H Stretching Region: A key diagnostic feature is the presence of peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C9-H bond.[10][15]

-

Aromatic C=C Stretching: A series of sharp absorptions in the 1600-1450 cm⁻¹ region is highly characteristic of the aromatic rings.[17]

-

"Fingerprint" Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-H out-of-plane bending, which are unique to the molecule's overall structure.[14] The pattern of strong bands between 900 and 675 cm⁻¹ can be indicative of the substitution pattern on the aromatic rings.[15]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.[18] For molecules with conjugated π-systems like this compound, the most significant absorptions are due to π → π* transitions. The wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation in the chromophore.

Experimental Protocol: Solution-Phase Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

-

Dilute the stock solution to prepare a series of solutions of varying, known concentrations. The final concentration should be dilute enough that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).[19]

-

Use high-quality quartz cuvettes, as glass absorbs in the UV region.[19]

-

-

Instrumental Analysis:

-

Turn on the spectrophotometer and allow the lamps to warm up for stabilization.[20]

-

Fill a cuvette with the pure solvent to be used as a reference (blank).[20]

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the sample cuvette with a small amount of the analyte solution before filling it.

-

Place the sample cuvette in the instrument and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Interpretation and Expected Spectrum

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of the fluorenyl chromophore. The fluorene system itself has characteristic absorptions. The addition of the phenyl group may cause a slight shift in the λ_max values and an increase in the molar absorptivity (ε). The spectrum will likely display fine vibrational structure, which is typical for rigid polycyclic aromatic systems. One would expect to see strong absorptions below 350 nm, consistent with the extended π-system of the fluorene moiety.

Conclusion

The combination of NMR, IR, and UV-Vis spectroscopy provides a powerful and complementary toolkit for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the molecule's asymmetry. IR spectroscopy validates the presence of key functional groups, specifically the aromatic and aliphatic C-H and aromatic C=C bonds. UV-Vis spectroscopy probes the electronic structure of the conjugated π-system. Together, these techniques provide a self-validating system for confirming the identity, purity, and structure of this compound, which is an essential first step for any subsequent research or application.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. fiveable.me [fiveable.me]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. Experimental Design [web.mit.edu]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. ossila.com [ossila.com]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Photophysical Properties of 9-Phenyl-9H-Fluorene Derivatives

Foreword: The Enduring Relevance of the Fluorene Scaffold

In the landscape of materials science and organic electronics, few molecular scaffolds have demonstrated the versatility and enduring relevance of fluorene. Its rigid, planar biphenyl system provides a robust π-conjugated core, which is fundamental for charge transport and luminescence. However, it is the unique sp³-hybridized carbon at the 9-position that unlocks its true potential. By substituting this position, typically with alkyl or aryl groups, we can overcome the notorious issues of aggregation-induced quenching and poor solubility that plague many planar aromatic systems.

This guide focuses specifically on the 9-phenyl-9H-fluorene core. The introduction of the phenyl group at this pivotal C9 position not only enhances solubility and thermal stability but also provides an additional, sterically influential site for synthetic modification. These characteristics make this compound derivatives exceptional candidates for a range of optoelectronic applications, from vibrant displays to sensitive chemical detectors.[1][2] This document serves as a technical exploration for researchers and developers, delving into the synthesis, photophysical characterization, and structure-property relationships that define this important class of molecules.

The this compound Core: A Structural and Synthetic Overview

Molecular Architecture

The foundational structure of this compound (CAS: 789-24-2) consists of a fluorene unit where one hydrogen at the C9 bridge is replaced by a phenyl ring.[3] This substitution is critical; the tetrahedral geometry at the C9 carbon positions the phenyl group roughly perpendicular to the main fluorene plane. This three-dimensional architecture is instrumental in disrupting intermolecular π-π stacking in the solid state, a phenomenon that often leads to diminished fluorescence quantum yields.[4] Furthermore, this structural feature improves the solubility of the derivatives in common organic solvents, simplifying their processing for device fabrication.[1]

Caption: Molecular structure of the this compound core.

Key Synthetic Strategies

The synthesis of the this compound backbone and its derivatives can be achieved through several reliable pathways. The choice of method often depends on the desired scale and the specific functional groups required for the final molecule.

-

Friedel-Crafts Alkylation: A common and efficient method involves the acid-catalyzed reaction of a precursor like (2-biphenylyl)phenylmethanol. Anhydrous iron(III) chloride (FeCl₃) in a solvent such as nitromethane can facilitate this intramolecular cyclization to yield this compound in high yields.[5]

-

Grignard Reaction: An alternative route involves the addition of phenylmagnesium bromide to fluorenone, followed by a subsequent reaction. For instance, treatment with hydrobromic acid (HBr) can convert the intermediate alcohol to 9-bromo-9-phenylfluorene, a versatile intermediate for further functionalization.[6]

-

Palladium-Catalyzed Cross-Coupling: To build more complex, conjugated systems, modern cross-coupling reactions are indispensable. Suzuki and Heck reactions are frequently employed to attach various aryl or vinyl groups to halogenated this compound derivatives, enabling precise tuning of the molecule's electronic properties.[7][8]

Caption: Generalized synthetic workflow for this compound derivatives.

Structure-Photophysical Property Relationships

The true utility of this compound derivatives lies in the tunability of their optical and electronic properties through synthetic modification. By strategically adding electron-donating or electron-withdrawing groups, one can precisely control the absorption and emission characteristics.

Caption: Relationship between molecular structure and photophysical properties.

UV-Vis Absorption and Photoluminescence

The photophysical journey begins with the absorption of a photon. Unsubstituted this compound derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* electronic transitions within the conjugated fluorene system.[9]

The introduction of substituents dramatically alters these properties:

-

Electron-Donating Groups (EDGs) , such as amines or carbazoles, and Electron-Withdrawing Groups (EWGs) , like nitriles or phosphine oxides, create Donor-Acceptor (D-A) systems. This leads to the emergence of a lower-energy absorption band attributable to an intramolecular charge transfer (ICT) process.[9]

-

Emission Wavelength (λₑₘ) is highly dependent on these substituents. While the core fluorene structure is a blue emitter, functionalization can shift the emission across the visible spectrum.[10] For instance, D-A type 9-phenyl-9-phosphafluorene oxide derivatives show emissions that are modulated by the strength of the donor carbazole group.[9]

-

Solvatochromism: In derivatives with significant ICT character, the emission wavelength can be sensitive to the polarity of the solvent.[7] More polar solvents stabilize the charge-separated excited state, often leading to a red shift in the emission spectrum.

Fluorescence Quantum Yield (Φꜰ) and Lifetime (τ)

The efficiency of the light emission process is quantified by the fluorescence quantum yield (Φꜰ), which is the ratio of photons emitted to photons absorbed. High quantum yields are crucial for applications like OLEDs.

-

Molecular Rigidity: The this compound scaffold provides inherent rigidity, which minimizes non-radiative decay pathways (e.g., vibrational relaxation) and promotes high quantum yields. This can be further enhanced by creating spiro-configured molecules, such as in spiro[acridine-9,9'-fluorene] derivatives, which are exceptionally effective at preventing aggregation-caused quenching in the solid state.[4]

-

Substituent Effects: The nature and position of substituents also play a role. Some derivatives have been reported with quantum yields ranging from 0.36 to 0.92, demonstrating the wide range of efficiencies achievable.[10]

-

Excited-State Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property that provides insight into the rates of radiative (kᵣ) and non-radiative (kₙᵣ) decay. Materials designed for applications like thermally activated delayed fluorescence (TADF) often exhibit complex decay kinetics with multiple lifetime components.[9][11]

Data Summary

The following table summarizes the photophysical properties of representative 9-phenyl-9-phosphafluorene oxide derivatives, illustrating the impact of different donor substituents on the core acceptor structure.

| Compound ID | Substituent on Carbazole Donor | Absorption λₘₐₓ (nm) in Toluene | Emission λₘₐₓ (nm) in Toluene | Quantum Yield (Φꜰ) | Lifetime (τ) (ms) | Reference |

| 7-H | Hydrogen | 291, 338 | 408 | 0.32 | 1.94 | [11] |

| 7-t-Bu | tert-Butyl | 295, 345 | 424 | 0.25 | 1.23 | [11] |

| 7-Br | Bromo | 298, 327 | 383 | 0.22 | 0.88 | [11] |

| 7-Cz-1 | Carbazolyl | 285, 316 | 436 | 0.38 | 1.23 | [11] |

| 7-Cz-2 | Carbazolyl (stronger donor) | 293, 342 | 444 | 0.31 | 1.15 | [11] |

| 7-Ph-1 | Phenyl | 285, 354 | 425 | 0.34 | 1.49 | [11] |

Experimental Characterization: A Methodological Guide

Accurate and reproducible characterization is the bedrock of materials science. The following protocols outline the standard procedures for evaluating the photophysical properties of this compound derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 9H-fluorene, 9-phenyl- | C19H14 | CID 13091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Novel Spiro[acridine-9,9'-fluorene] Derivatives Containing Phenanthroimidazole Moiety for Deep-Blue OLED Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-PHENYLFLUORENE synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis, characterization and photophysical processes of fluorene derivative containing naphthalene nucleus. | Sigma-Aldrich [merckmillipore.com]

- 8. api.creol.ucf.edu [api.creol.ucf.edu]

- 9. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Electronic properties of fluorene-based organic materials

An In-depth Technical Guide to the Electronic Properties of Fluorene-Based Organic Materials

Executive Summary

Fluorene, a polycyclic aromatic hydrocarbon, has emerged as a cornerstone in the field of organic electronics. Its rigid, planar biphenyl unit, functionalizable at the C-9 position, provides a molecular scaffold that combines high thermal stability, excellent processability, and remarkable photophysical properties.[1][2][3] These attributes have positioned fluorene and its polymeric derivatives (polyfluorenes) as elite materials for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and sensors.[4][5][6] This guide offers a comprehensive exploration of the fundamental electronic structure, photophysics, and charge transport properties of fluorene-based materials. It provides detailed experimental protocols for their synthesis and characterization and discusses their application in state-of-the-art electronic devices, addressing both the triumphs and the persistent challenges, such as color stability, that drive current research.

Introduction to Fluorene and its Derivatives

The efficacy of fluorene-based materials stems from their unique chemical structure. The basic fluorene unit is a tricyclic aromatic system where two benzene rings are fused to a central five-membered ring.[4] This structure imparts a wide band gap, making it an intrinsically efficient blue-light emitter, a color crucial for full-color displays and lighting.[7][8]

A pivotal feature is the methylene bridge at the C-9 position. This sp³-hybridized carbon atom allows for the attachment of two side chains (e.g., alkyl groups) without interrupting the π-conjugation along the polymer backbone.[3] This functionalization serves two critical purposes:

-

Solubility and Processability : The side chains render the otherwise rigid molecules soluble in common organic solvents, enabling solution-based processing techniques like spin-coating and inkjet printing.[9]

-

Morphological Control : The bulky side chains prevent the close packing (aggregation) of polymer chains in the solid state.[10][11] This is crucial because aggregation can lead to undesirable changes in emission color and a reduction in luminescence efficiency.[4]

By copolymerizing fluorene units with other aromatic monomers, a vast library of materials with tailored electronic properties can be synthesized, making polyfluorenes one of the most versatile classes of conjugated polymers.[4][5]

Caption: Chemical structure of the 9,9-dialkylfluorene monomer unit.

Fundamental Electronic Structure

The electronic behavior of fluorene-based materials is governed by their π-conjugated system, which gives rise to delocalized molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of primary importance. The energy difference between the HOMO and LUMO levels defines the material's band gap (Eg), which dictates its absorption and emission characteristics.[12]

Tuning the Band Gap

A key strength of fluorene-based systems is the ability to precisely tune their electronic properties through chemical modification.[13] This is most commonly achieved by creating alternating copolymers, where fluorene acts as an electron-donating unit and is paired with an electron-accepting (or withdrawing) comonomer. This "donor-acceptor" (D-A) architecture creates an intramolecular charge transfer (ICT) character upon excitation, which lowers the band gap compared to the fluorene homopolymer.[14]

-

Electron-Donating Groups : Incorporating comonomers with electron-donating side groups (e.g., alkoxy-substituted phenylene) can raise the HOMO level, leading to a red shift in emission.[13]

-

Electron-Withdrawing Groups : Copolymerizing with strong electron-accepting units like benzothiadiazole (BT) or fluorenone dramatically lowers the LUMO level, significantly reducing the band gap and shifting the emission from blue to green, yellow, or even red.[4][15]

| Comonomer Type | Example | Effect on Energy Levels | Resulting Emission Color |

| Neutral/Weak Donor | Phenylene | Minimal change to band gap | Blue[13] |

| Strong Donor | Carbazole | Raises HOMO level | Blue to Greenish-Blue[13] |

| Strong Acceptor | Benzothiadiazole (BT) | Lowers LUMO level significantly | Green[4] |

| Very Strong Acceptor | 9-Dicyanofluorenylidine | Lowers LUMO level further | Yellow to Orange[16] |

Photophysical Properties

The photophysics of fluorene materials describes how they interact with light, encompassing absorption, energy transfer, and emission.

-

Absorption and Photoluminescence (PL) : Fluorene polymers typically exhibit strong absorption in the near-UV region (around 350-400 nm) corresponding to the π–π* transition.[17] Following excitation, they relax radiatively to the ground state, emitting light with high photoluminescence quantum yields (PLQYs), often exceeding 50% in solution.[9][18] The emission is characterized by well-defined vibronic features.[19]

-

Excited States : Upon absorbing a photon, a singlet exciton (a bound electron-hole pair) is formed. This exciton can decay via fluorescence (light emission) or, through intersystem crossing, convert to a non-emissive triplet exciton.[20] In D-A copolymers, intramolecular charge transfer (ICT) states are also prominent.[20]

-

Challenges and Undesirable Emission : A persistent challenge in polyfluorenes is the appearance of a broad, low-energy green emission band (around 530 nm) that degrades the color purity of the desired blue emission.[2] This is often attributed to the formation of fluorenone (keto) defects via photo-oxidation at the C-9 position or the formation of excimers (excited-state dimers between polymer chains).[2][10] Strategies to suppress this include using spiro-functionalization at the C-9 position to increase rigidity and prevent oxidation, and modifying the polymer backbone to hinder chain packing.[10][11]

Caption: Simplified Jablonski diagram for a fluorene-based molecule.

Charge Transport Properties

For applications in OFETs and OLEDs, efficient transport of charge carriers (holes and electrons) through the material is essential. In these largely amorphous or semi-crystalline materials, charge transport occurs via a "hopping" mechanism, where carriers jump between localized states on adjacent polymer chains or segments.

-

Charge Carrier Mobility : Polyfluorenes are generally known for good hole mobility, often in the range of 10⁻⁵ to 10⁻³ cm²/Vs.[16] Electron mobility can be lower, but bipolar materials capable of transporting both holes and electrons have been developed by incorporating electron-accepting moieties.[16] High intramolecular mobility along a single polymer chain has been measured at around 1 cm²/Vs, highlighting the importance of chain alignment for efficient transport.[21]

-

The β-Phase : A unique feature of poly(9,9-di-n-octylfluorene) (PFO) and related polymers is the formation of a planar, more ordered "β-phase" conformation.[2][19] This phase is characterized by a red-shifted absorption peak and leads to improved charge transport due to the extended conjugation and better intermolecular electronic coupling.[19]

| Material System | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Key Feature |

| Oligofluorene-Thiophene (DHFTTF) | 0.12 | - | Highly ordered vacuum-evaporated films[22] |

| Fluorene-Triarylamine Copolymers | 10⁻⁴ - 10⁻⁵ | - | Good hole-transporting materials[4] |

| Fluorenone-based Copolymers | - | 0.0055 | n-channel (electron-transporting) behavior[23] |

| Fluorene-Anthraquinone CTMs | 10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ | Bipolar charge transport[16] |

Experimental Characterization Protocols

Protocol 1: Synthesis of a Poly[2,7-(9,9-dihexylfluorene)-co-alt-bithiophene] (F8T2) Copolymer

This protocol describes a typical Palladium-catalyzed Suzuki coupling reaction, a versatile method for forming C-C bonds in conjugated polymers.[9][13]

Methodology:

-

Monomer Preparation: Start with 2,7-dibromo-9,9-dihexylfluorene and 5,5'-bis(tributylstannyl)-2,2'-bithiophene as the two monomers.

-

Reaction Setup: In a nitrogen-filled glovebox, add the fluorene monomer, the thiophene monomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a phase transfer catalyst (e.g., Aliquat 336) to a Schlenk flask containing an anhydrous, degassed solvent like toluene.

-

Polymerization: Seal the flask and heat the mixture under an inert atmosphere (e.g., Argon) at 80-90°C for 48-72 hours. The solution's viscosity will increase as the polymer chains grow.

-

End-Capping: Add a small amount of bromobenzene to terminate the polymer chains and ensure stability.

-

Precipitation: Cool the reaction mixture and slowly pour it into a large volume of stirred methanol. The polymer will precipitate as a fibrous solid.

-

Purification: Filter the solid and perform a Soxhlet extraction with acetone or methanol to remove oligomers and catalyst residues. The purified polymer is then dried under vacuum.[8][13]

-

Characterization: Confirm the structure using ¹H NMR and determine the molecular weight and polydispersity via Gel Permeation Chromatography (GPC).

Protocol 2: Fabrication and Characterization of a Top-Contact, Bottom-Gate OFET

This protocol outlines the fabrication of a standard OFET to measure the charge carrier mobility of a fluorene-based semiconductor.[24]

Caption: Workflow for fabricating and testing an organic field-effect transistor.

Methodology:

-

Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Dielectric Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer like octadecyltrichlorosilane (OTS) to improve film morphology and device performance.

-

Active Layer Deposition: Dissolve the fluorene polymer in a solvent like toluene or chloroform. Spin-coat the solution onto the substrate to form a thin film (30-100 nm).

-

Annealing: Anneal the film on a hotplate (typically above the polymer's glass transition temperature) to remove residual solvent and improve molecular ordering.[10]

-

Electrode Evaporation: Place a shadow mask with the desired source-drain electrode pattern onto the substrate. Thermally evaporate gold (Au) to form the top-contact electrodes.

-

Electrical Measurement: Place the device in a probe station under an inert atmosphere. Apply a gate voltage (Vg) and sweep the source-drain voltage (Vd) to obtain the output characteristics. Sweep Vg at a fixed Vd to obtain the transfer characteristics. Mobility (μ) is calculated from the saturation region of the transfer curve.

Protocol 3: Spectroelectrochemical Analysis

This protocol uses cyclic voltammetry (CV) to estimate the HOMO and LUMO energy levels of a fluorene polymer film.[25][26]

Methodology:

-

Working Electrode Preparation: Drop-cast or spin-coat a thin film of the fluorene polymer onto a platinum or glassy carbon electrode.

-

Electrochemical Cell Setup: Place the working electrode in a three-electrode cell containing a reference electrode (e.g., Ag/Ag⁺), a counter electrode (e.g., platinum wire), and an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Cyclic Voltammetry: Scan the potential to positive values to oxidize the material and then reverse the scan. The onset potential of the first oxidation wave (E_ox) corresponds to the removal of an electron from the HOMO level.

-

Energy Level Calculation: The HOMO level can be estimated using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] eV, where E_ox is referenced against the ferrocene/ferrocenium redox couple. The LUMO can be estimated by adding the optical band gap (determined from the onset of the UV-Vis absorption spectrum) to the HOMO energy.[25]

-

In-situ Spectroscopy: By performing this experiment in a specialized cell within a UV-Vis-NIR spectrometer, one can observe the changes in the absorption spectrum as the polymer is oxidized and reduced, directly visualizing the formation of polaronic states.[26]

Applications in Electronic Devices

The tunable and efficient electronic properties of fluorene materials have led to their widespread use in several key technologies.

-

Organic Light-Emitting Diodes (OLEDs) : Polyfluorenes are premier candidates for blue OLEDs due to their wide band gap and high PLQY.[7][8] They are also used as host materials for phosphorescent emitters, where energy is transferred from the fluorene host to a guest molecule.[4] By combining blue emission from a fluorene polymer with emission from lower-energy guest molecules or "electromers," efficient white-light emitting OLEDs can be fabricated.[27]

-

Organic Field-Effect Transistors (OFETs) : The excellent charge transport properties make fluorene derivatives suitable for the active channel in OFETs.[23] High-mobility materials based on oligofluorene-thiophene structures have demonstrated performance competitive with amorphous silicon.[22]

-

Organic Photovoltaics (OPVs) : In solar cells, fluorene copolymers are used in bulk heterojunctions, typically blended with a fullerene derivative like PCBM, which acts as an electron acceptor.[28][29] The fluorene polymer absorbs light to create an exciton, which then dissociates at the donor-acceptor interface to generate free charge carriers.[30]

-

Chemical and Biological Sensors : The high fluorescence efficiency of fluorene polymers can be exploited for sensing applications. The presence of certain analytes, such as nitroaromatic explosives, can quench the polymer's fluorescence. This change in light output provides a highly sensitive detection mechanism.[6][31]

Caption: Layered architecture of an OLED using a fluorene-based emitter.

Stability and Degradation

A critical factor for the commercial viability of organic electronic devices is their operational lifetime and stability.

-

Thermal Stability : Fluorene-based materials generally exhibit high thermal stability, with decomposition temperatures often exceeding 300-400°C.[9][22] The glass transition temperature (Tg), the temperature at which the material transitions from a rigid glass to a rubbery state, is also important for morphological stability. Introducing bulky or spiro-linked side chains at the C-9 position can effectively increase the Tg.[10][11]

-

Photochemical and Morphological Stability : The primary degradation pathway that affects performance is the photo-oxidation of the C-9 position, leading to the formation of fluorenone.[11] Fluorenone acts as an exciton trap and a green emitter, which severely compromises the color purity and efficiency of blue OLEDs.[2] Maintaining a pristine chemical structure and controlling the solid-state morphology are paramount to achieving long-term operational stability.[10][32]

References

- Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties. (Source: vertexaisearch.cloud.google.com)

- Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review.

- Oligofluorene based light emitting materilas for high efficient blue OLEDs.

- Charge Carrier Generation and Transport in a Polyfluorene Copolymer With Electron Donating Side Groups Doped With PCBM.

- Synthesis of polyfluorene derivatives through polymer reaction.

- Intramolecular Charge Carrier Mobility in Fluorene-Thiophene Copolymer Films Studied by Microwave Conductivity.

- Photophysics of a fluorene co-polymer in solution and films.

- Polyfluorene. (Source: Wikipedia)

- Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabric

- Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties.

- Charge Carrier Generation and Transport in a Polyfluorene Copolymer With Electron Donating Side Groups Doped With PCBM.

- Charge transfer excitons in bulk heterojunctions of a polyfluorene copolymer and a fullerene derivative. (Source: University of Groningen, CORE)

- Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjug

- New fluorene-based bipolar charge transporting m

- improving the thermal stability of polyfluorenes derived from 2,7-Dibromofluorene. (Source: Benchchem)

- Electrochemical and spectroelectrochemical properties of fluorene-based derivatives as precursors for conjugated polymers.

- Fluorene-based π-conjugated polymers for OLEDs: advances, opportunities, and challenges.

- Polyfluorene photophysics final.

- Design, Photophysical Properties, and Applications of Fluorene-Based Fluorophores in Two-Photon Fluorescence Bioimaging: a Review.

- White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission. (Source: MDPI)

- Spectroelectrochemistry of Electroactive Polymer Composite M

- Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. (Source: PMC, PubMed Central)

- Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds.

- Polyfluorene-based semiconductors combined with various periodic table elements for organic electronics.

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic

- Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. (Source: Molecular Crystals and Liquid Crystals, Taylor & Francis)

- Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene)

- Structure and Morphology of Polyfluorenes in Solutions and the Solid State.

- Inner Filter Effect Based Selective Detection of Nitroexplosive-Picric Acid in Aqueous Solution and Solid Support Using Conjug

- Fluorene-Based Π-Conjugated Molecules for OLED Applic

- Optical and Electronic Properties of Fluorene-Based Copolymers and Their Sensory Applications.

- Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors.

- Film morphology and photophysics of polyfluorene. (Source: CORE)

- Synthesis and Characterization of Fluorenone-Based Donor-Acceptor Small Molecule Organic Semiconductors for Organic Field-Effect Transistors.

- Device physics of organic light-emitting diodes : interplay between charges and excitons. (Source: Pure)

- Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters. (Source: PMC, NIH)

- Fluorene Oligomers Featuring a Central 2,1,3-Benzothiadiazole Unit with High Photoluminescence Quantum Yield and Amplified Spontaneous Emission.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. Polyfluorene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 20.210.105.67 [20.210.105.67]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 20.210.105.67 [20.210.105.67]

- 14. Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New fluorene-based bipolar charge transporting materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Spectroelectrochemistry of Electroactive Polymer Composite Materials [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. files01.core.ac.uk [files01.core.ac.uk]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

The Ascendance of 9-Phenyl-9H-Fluorene Derivatives: A Technical Guide for Advanced Organic Electronics

Abstract

The 9-phenyl-9H-fluorene scaffold has emerged as a cornerstone in the design of high-performance organic electronic materials. Its inherent rigidity, high thermal stability, and tunable electronic properties, conferred by the sp³-hybridized carbon at the C9 position, make it an exceptionally versatile building block. The introduction of a phenyl group at this position further enhances morphological stability and provides a vector for intricate three-dimensional molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-property relationships, and applications of this compound derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the future trajectory of this promising class of materials.

The this compound Core: A Privileged Scaffold

The fluorene moiety itself is a well-established component in organic electronics, prized for its high photoluminescence quantum yield and excellent charge transport characteristics.[1][2] The substitution at the C9 position is a critical design parameter. While dialkyl substitution is common for improving solubility, the introduction of a phenyl group offers distinct advantages:

-

Steric Hindrance: The bulky phenyl group disrupts intermolecular π-π stacking, which can mitigate aggregation-caused quenching of emission in the solid state. This is particularly crucial for maintaining high efficiency in OLEDs.

-

Morphological Stability: The three-dimensional nature of the this compound core enhances the glass transition temperature (Tg) and thermal stability of thin films, leading to longer device lifetimes.

-

Tunability: The phenyl group can be further functionalized, providing a secondary platform for fine-tuning the electronic and photophysical properties of the molecule.

The acidic nature of the proton at the C9 position of the fluorene ring (pKa ≈ 22.6 in DMSO) is the key to its functionalization.[3] Deprotonation with a suitable base generates the fluorenyl anion, a potent nucleophile that readily reacts with various electrophiles, enabling the introduction of the phenyl group and other substituents.

Synthetic Methodologies: Crafting the Building Blocks

The synthesis of this compound derivatives can be broadly categorized into the functionalization of the C9 position and the subsequent modification of the fluorene backbone, typically at the C2 and C7 positions.

Synthesis of the this compound Core

A common and efficient method to introduce the phenyl group at the C9 position involves the reaction of fluorenone with a Grignard reagent, followed by reduction or substitution.

Diagram: Synthesis of this compound

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of 9-Bromo-9-phenylfluorene[4]

This protocol provides a reliable method for synthesizing a key intermediate for further derivatization.

Step 1: Synthesis of 9-Phenyl-9-fluorenol

-

A flame-dried 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer and under a nitrogen atmosphere is charged with bromobenzene (1.5 mol) and anhydrous ethyl ether (800 mL).

-

The solution is cooled to 0°C in an ice bath.

-

A solution of n-butyllithium in hexanes is added dropwise via syringe, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 1 hour.

-

A solution of fluorenone (1.0 mol) in anhydrous tetrahydrofuran (THF) is added dropwise to the reaction mixture.

-

The reaction is stirred overnight at room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 9-phenyl-9-fluorenol.

Step 2: Synthesis of 9-Bromo-9-phenylfluorene

-

The crude 9-phenyl-9-fluorenol is dissolved in toluene (800 mL) in a 2-L Morton flask.

-

48% aqueous hydrobromic acid (400 mL) is added, and the biphasic mixture is stirred vigorously at room temperature for 24 hours.

-

The layers are separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent to afford pure 9-bromo-9-phenylfluorene.

Synthesis of 2,7-Disubstituted this compound Derivatives

The C2 and C7 positions of the fluorene core are amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of functional groups.[2][5][6]

Diagram: Synthesis of 2,7-Disubstituted Derivatives

Caption: Common cross-coupling reactions for C2 and C7 functionalization.

Structure-Property Relationships: Tailoring for Functionality

The electronic and photophysical properties of this compound derivatives are highly dependent on the nature and position of their substituents.

Photophysical Properties